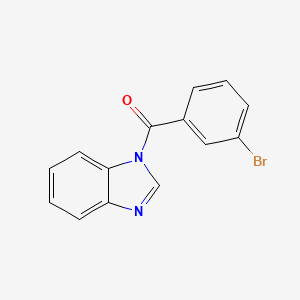

![molecular formula C19H24N4O3 B5563280 N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)

N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide is a compound of interest in medicinal chemistry. Its structure comprises various functional groups like benzodioxin, pyrazole, and acetamide, contributing to its unique properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, the synthesis of similar pyrazole-based compounds involves reactions like condensation and cyclization, often requiring specific catalysts and controlled conditions to achieve the desired product (Taylor & Patel, 1992).

Molecular Structure Analysis

The molecular structure is characterized by the presence of a benzodioxin ring, a pyrazole moiety, and an acetamide group. These structures are key to the compound's properties and potential biological activity. Advanced techniques like NMR and Mass Spectroscopy are typically used to elucidate these structures (Shibuya et al., 2018).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions due to their functional groups. For instance, reactions involving the pyrazole ring or the acetamide group can lead to the formation of new compounds with diverse biological activities (Silva et al., 2011).

Physical Properties Analysis

The physical properties like solubility, melting point, and stability are influenced by the compound's molecular structure. For example, the presence of the benzodioxin ring can affect the compound's solubility and stability (Acharya et al., 2020).

Chemical Properties Analysis

The chemical properties such as reactivity, acid-base behavior, and electrophilic/nucleophilic properties are determined by the functional groups present. These properties are crucial in understanding the compound's interactions in biological systems (Alqasoumi et al., 2009).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Stability

Structure-Activity Relationships of PI3K/mTOR Inhibitors

Research on benzothiazole derivatives like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has shown potent inhibition of PI3Kα and mTOR, highlighting the importance of heterocyclic analogues in developing metabolic stability and improving drug efficacy (Stec et al., 2011).

Antimicrobial and Antifungal Applications

Innovative Heterocycles Against Cotton Leafworm

The synthesis of diverse heterocycles, including pyrrole and pyrazole derivatives, has been explored for their insecticidal properties against Spodoptera littoralis, demonstrating the potential for chemical compounds to contribute to agricultural pest control (Fadda et al., 2017).

Antitumor Activity

Novel Antitumor Derivatives

Research into pyrazole and thiophene derivatives containing a pyrazole moiety has shown significant antitumor activity, suggesting the potential of heterocyclic compounds in cancer treatment (Alqasoumi et al., 2009).

Coordination Complexes and Antioxidant Activity

Pyrazole-Acetamide Coordination Complexes

Studies on pyrazole-acetamide derivatives have led to the synthesis of coordination complexes with significant antioxidant activity, highlighting the role of these compounds in developing new therapeutic agents (Chkirate et al., 2019).

Drug Discovery and Synthesis

Drug-Likeness and Microbial Investigation

The synthesis of dihydropyrrolone conjugates from heterocyclic precursors has been investigated for their drug-likeness properties and antimicrobial activities, showing the versatility of these compounds in drug development (Pandya et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[1-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(24)20-16-5-6-23(12-16)11-15-10-22(2)21-19(15)14-3-4-17-18(9-14)26-8-7-25-17/h3-4,9-10,16H,5-8,11-12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYINAPVRSSTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)

![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)

![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)

![N-(3-{[(5-nitro-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B5563219.png)

![4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5563238.png)

![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)